molecular formula C12H10N2 B11910578 1-Benzyl-1H-pyrrole-3-carbonitrile

1-Benzyl-1H-pyrrole-3-carbonitrile

Cat. No.: B11910578
M. Wt: 182.22 g/mol
InChI Key: BOTLGXMFARPJHC-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features a benzyl group attached to the nitrogen atom and a carbonitrile group at the third position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrrole-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of benzylamine with 3-cyanopyrrole under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Benzyl-1H-pyrrole-3-amine.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its efficacy as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 1-Benzyl-1H-pyrrole-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.

Comparison with Similar Compounds

    1-Benzyl-1H-pyrrole-2-carbonitrile: Similar structure but with the carbonitrile group at the second position.

    1-Benzyl-1H-pyrrole-3-carboxaldehyde: Contains a carboxaldehyde group instead of a carbonitrile group.

    1-Benzyl-1H-pyrrole-3-carboxylic acid: Features a carboxylic acid group at the third position.

Uniqueness: 1-Benzyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the carbonitrile group at the third position, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzyl and carbonitrile groups makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

1-benzylpyrrole-3-carbonitrile

InChI

InChI=1S/C12H10N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-7,10H,9H2

InChI Key

BOTLGXMFARPJHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C2)C#N

Origin of Product

United States

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